2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one
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Overview
Description
7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a furan derivative and a methoxyphenyl compound, followed by cyclization and further functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies .
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality .
Mechanism of Action
The mechanism of action of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- 5-(4-methoxyphenyl)-2-furyl derivatives
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines
Uniqueness
What sets 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one apart is its unique combination of functional groups and ring systems. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H21N3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one |
InChI |
InChI=1S/C28H21N3O3S/c1-33-17-11-8-16(9-12-17)26-29-24-22-21(20-7-4-14-34-20)19-13-10-15-5-2-3-6-18(15)23(19)30-28(22)35-25(24)27(32)31-26/h2-9,11-12,14,26,29H,10,13H2,1H3,(H,31,32) |
InChI Key |
LSFNHNVFOPHUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC6=CC=CC=C65)C(=C34)C7=CC=CO7 |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=C5CCC6=CC=CC=C6C5=N4)C7=CC=CO7 |
Origin of Product |
United States |
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